molecular formula C12H12BrNO3 B13922524 2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole

2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole

Cat. No.: B13922524
M. Wt: 298.13 g/mol
InChI Key: NXCNXBDZBHYQPF-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxymethoxylation: The methoxymethoxy group is introduced by reacting the brominated phenyl compound with methoxymethyl chloride in the presence of a base like sodium hydride.

    Oxazole Formation: The final step involves the cyclization of the intermediate compound to form the oxazole ring. This can be achieved through a condensation reaction with an appropriate reagent, such as acetic anhydride or phosphorus oxychloride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of probes and sensors for biological studies.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromo and methoxymethoxy groups can influence its binding affinity and specificity, affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-3-methoxyphenyl)-5-methyloxazole: Lacks the methoxymethoxy group, which may affect its reactivity and applications.

    2-(4-Chloro-3-(methoxymethoxy)phenyl)-5-methyloxazole: Substitution of bromine with chlorine can alter its chemical properties and reactivity.

    2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-ethylthiazole: Replacement of the oxazole ring with a thiazole ring introduces sulfur, potentially changing its biological activity.

Uniqueness

2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole is unique due to the combination of its bromo and methoxymethoxy substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

2-[4-bromo-3-(methoxymethoxy)phenyl]-5-methyl-1,3-oxazole

InChI

InChI=1S/C12H12BrNO3/c1-8-6-14-12(17-8)9-3-4-10(13)11(5-9)16-7-15-2/h3-6H,7H2,1-2H3

InChI Key

NXCNXBDZBHYQPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)C2=CC(=C(C=C2)Br)OCOC

Origin of Product

United States

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